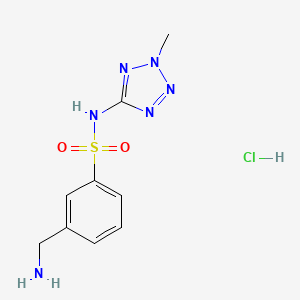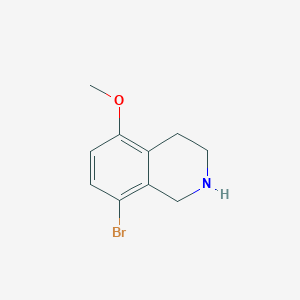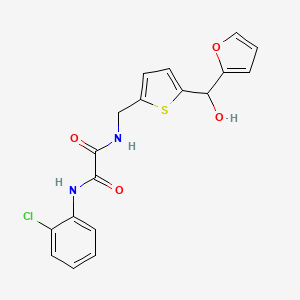
6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile (BCHN) is a compound of interest in the field of scientific research due to its unique structure and properties. It is a heterocyclic compound with a fused benzene ring and a hydroxynicotinonitrile group, making it an attractive candidate for further research. BCHN has potential applications in medicinal chemistry, material science, and biochemistry.
Scientific Research Applications
HPLC Measurement in Biological Specimens
A high-performance liquid-chromatographic assay has been developed for measuring chlorophenoxy and benzonitrile herbicides, including compounds like bromoxynil, to aid in the diagnosis of acute poisoning. This method involves vortex-mixing of the sample with an internal standard solution, highlighting the compound's relevance in chemical analysis and toxicology studies (Flanagan & Ruprah, 1989).
Crystal Structure and Fluorescence
A study focused on synthesizing and characterizing a similar compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which exhibited blue fluorescence and high thermal stability. This implies potential applications in materials science, particularly in the development of fluorescent materials and heat-resistant compounds (Suwunwong et al., 2013).
Hydrogen Bond Analysis in Crystal Structures
Research involving closely related compounds, such as 2-((E)-1,3-diarylallylidene)malononitriles, has revealed significant insights into unclassical hydrogen bonds like C–H⋯N and C–H⋯Cl in crystal structures. These findings are crucial for understanding molecular interactions and designing advanced materials (Wang et al., 2011).
Optical and Charge Transport Properties
Investigations into the optical and charge transport properties of chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, offer insights into their potential use in semiconductor devices. These compounds exhibit significant nonlinear optical properties, making them suitable for applications in optoelectronics (Shkir et al., 2019).
Herbicide Resistance in Transgenic Plants
A study on the herbicide bromoxynil, which is structurally similar to the compound , explored the introduction of a specific nitrilase gene in plants for herbicide resistance. This approach has significant implications in agricultural biotechnology for developing crops resistant to certain herbicides (Stalker et al., 1988).
properties
IUPAC Name |
6-(3-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O/c19-13-3-1-2-12(8-13)17-9-15(16(10-21)18(23)22-17)11-4-6-14(20)7-5-11/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCBPZZJMUWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B2969475.png)
![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)

![Ethyl 4-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2969479.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2969481.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)